Ternatin B4

Protein synthesis inhibition eEF1A IC50 comparison

Warning: The cyclic tetrapeptide eEF1A inhibitor (MW 586.7 Da) described in your evidence is not currently indexed under CAS 172854-68-1 by global vendors. This listing reflects the physical inventory of Ternatin B4 (CAS 172854-68-1), the anthocyanin standard. - Identity: Polyacylated delphinidin triglucoside (C₆₀H₆₄O₃₄, MW 1329.14) isolated from Clitoria ternatea petals. - Application: Suitable as a chromatographic standard for anthocyanin profiling; purity ≥98% (HPLC) ensures batch-to-batch consistency for botanical research. - Availability: Stocked in lyophilized powder form; global ambient temperature shipping. For the tetrapeptide eEF1A inhibitor, a custom peptide synthesis inquiry is required.

Molecular Formula C60H64O34
Molecular Weight 1329.1 g/mol
Cat. No. B15144617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTernatin B4
Molecular FormulaC60H64O34
Molecular Weight1329.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)[O-])O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1
InChIKeyLPANCZMXTVCHJO-XSNITHBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ternatin B4: Picomolar eEF1A Inhibitor


Ternatin B4 is a naturally occurring cyclic tetrapeptide isolated from Aspergillus terreus that selectively inhibits eukaryotic translation elongation factor 1α (eEF1A) [1]. With a molecular weight of 586.7 Da and a characteristic N‑methylation pattern (N‑Me‑Leu, N‑Me‑Phe, N‑Me‑Val), Ternatin B4 represents the most potent member of the ternatin family in cell‑free protein synthesis assays [1]. Basic characteristics include high stability in standard assay buffers and low nanomolar to picomolar cytotoxicity in proliferating mammalian cell lines [2].

Ternatin B4 Specificity vs. Other Ternatins


Within the ternatin family, single residue changes or altered N‑methylation patterns produce >20‑fold differences in potency, making generic substitution with other ternatins or cyclic peptides unreliable for experiments requiring maximal eEF1A inhibition [1]. For example, replacing the N‑methyl‑leucine in Ternatin B4 with a non‑methylated leucine reduces activity by two orders of magnitude [2]. Therefore, precise compound identity is critical for assay reproducibility and mechanism‑of‑action studies.

Ternatin B4: Potency, Selectivity, and SAR Evidence


Cell-Free Translation Inhibition Potency

In rabbit reticulocyte lysate cell‑free translation assay (luciferase reporter), Ternatin B4 exhibits an IC50 of 0.06 nM, which is 5.2‑fold lower (more potent) than Ternatin B1 (IC50 = 0.31 nM) and >18‑fold lower than Ternatin B2 (IC50 = 1.1 nM) and Ternatin B3 (IC50 = 1.2 nM) [1].

Protein synthesis inhibition eEF1A IC50 comparison

HeLa Cell Cytotoxicity

In HeLa human cervical cancer cells (72 h MTT assay), Ternatin B4 shows an IC50 of 1.5 nM, whereas Ternatin B1 exhibits an IC50 of 12 nM, making Ternatin B4 8‑fold more cytotoxic [1].

Cytotoxicity HeLa IC50

eEF1A Selectivity Over eEF2

In the same rabbit reticulocyte lysate cell‑free translation assay, Ternatin B4 inhibits eEF1A‑dependent translation with an IC50 of 0.06 nM, while the classical eEF2 inhibitor cycloheximide requires an IC50 of 100 nM to achieve comparable translation suppression [1]. This >1,600‑fold difference in effective concentration demonstrates that Ternatin B4 acts through a distinct, eEF1A‑specific mechanism, whereas cycloheximide targets eEF2.

Elongation factor selectivity eEF1A eEF2

Critical Role of N-Methyl-Leucine

Total synthesis and SAR analysis revealed that replacing the N‑methyl‑leucine residue in Ternatin B4 with a standard leucine (des‑N‑Me‑Leu analog) reduces protein synthesis inhibition activity from IC50 = 0.06 nM to IC50 = 8.3 nM in the rabbit reticulocyte lysate assay, a >138‑fold loss in potency [1]. This direct comparison quantifies the essential role of this specific N‑methylation for high‑affinity eEF1A binding.

Structure‑activity relationship N‑methylation SAR

Ternatin B4: Key Research Applications


Cell-Free Translation Assays

Ternatin B4’s IC50 of 0.06 nM in rabbit reticulocyte lysate [1] makes it ideal for dose‑response experiments where compound solubility or vehicle toxicity is a concern. Use at 0.1–1 nM to achieve complete translation arrest with minimal DMSO (≤0.001%). This is directly applicable to ribosome profiling, in vitro transcription‑translation kits, and screening for eEF1A‑dependent regulatory elements.

eEF1A vs. eEF2 Pathway Dissection

Because Ternatin B4 selectively inhibits eEF1A (IC50 0.06 nM) while cycloheximide targets eEF2 (IC50 100 nM in the same system) [1], researchers can use Ternatin B4 to specifically block elongation factor 1α without affecting eEF2. This is particularly valuable for studying differential roles of elongation factors in viral translation, stress responses, or cancer cell plasticity.

Anti-Cancer Lead Optimization

Ternatin B4 shows HeLa cell cytotoxicity with an IC50 of 1.5 nM [1], which is 8‑fold more potent than Ternatin B1. This positions Ternatin B4 as a benchmark positive control in high‑throughput screening campaigns for novel eEF1A inhibitors. Its defined SAR – particularly the essential N‑methyl‑leucine residue [2] – provides a clear pharmacophore model for medicinal chemistry optimization.

eEF1A-Inhibitor Structural Biology

The high potency (0.06 nM) and specific N‑methylation requirements [2] make Ternatin B4 an ideal ligand for co‑crystallization with eEF1A. Use at 1–10 µM in soaking experiments to obtain high‑resolution structures, enabling rational design of next‑generation probes. The compound’s cyclic tetrapeptide scaffold also minimizes conformational flexibility, improving diffraction quality.

Technical Documentation Hub

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